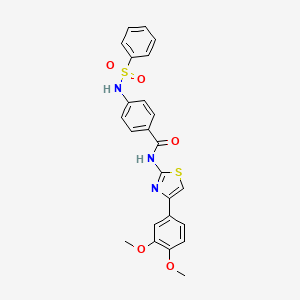

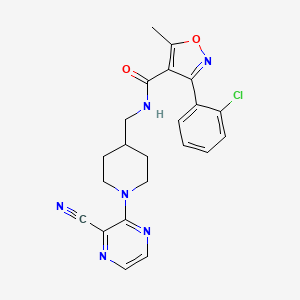

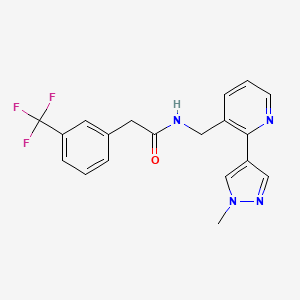

![molecular formula C15H8Cl2N4O3S B2820612 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 391227-00-2](/img/structure/B2820612.png)

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has identified compounds derived from 1,3,4-thiadiazole as promising anticonvulsants. Specifically, derivatives like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide have shown significant anticonvulsive activity, outperforming classical drugs in seizure models. This underscores the therapeutic potential of such compounds in epilepsy treatment. Quality control techniques have been developed for these substances, including methods of identification, impurity determination, and quantitative analysis, facilitating their standardization and further clinical research (I. Sych et al., 2018).

Corrosion Inhibition

Derivatives of 1,3,4-thiadiazoles, particularly 2,5-disubstituted variants, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, including those with nitro and chlorophenyl groups, demonstrate significant inhibition effects, potentially offering a chemical means to combat metal corrosion. The relationship between their molecular structure and inhibition efficiency has been explored, providing insights for developing new corrosion inhibitors (F. Bentiss et al., 2007).

Antitumor and Antileishmanial Activity

Compounds featuring the thiadiazole moiety have been synthesized and evaluated for their antitumor and antileishmanial activities. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole derivatives, for instance, have shown promising antileishmanial activity against the promastigote stage of Leishmania major. This suggests a potential role for these compounds in the development of new treatments for leishmaniasis (S. Sadat-Ebrahimi et al., 2019). Additionally, derivatives have been evaluated for antiviral activities, particularly against tobacco mosaic virus, indicating their broad-spectrum potential in combating various diseases (Zhuo Chen et al., 2010).

Crystal Engineering

The role of thiadiazole derivatives extends into the realm of crystal engineering, where they participate in forming molecular tapes via hydrogen and halogen bonds. This application highlights their utility in designing novel crystal structures with potential implications in material science and pharmaceuticals (B. K. Saha et al., 2005).

Propiedades

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4O3S/c16-8-5-6-9(11(17)7-8)14-19-20-15(25-14)18-13(22)10-3-1-2-4-12(10)21(23)24/h1-7H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQMNQYBAWBCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)